Thermodynamic Stability and Conformational Purity vs. cis-1,4-Dimethylcyclohexane
trans-1,4-Dimethylcyclohexane is conformationally locked in a low-energy diequatorial chair form, whereas its cis-isomer exists as a 1:1 equilibrium of two degenerate conformers, each with one axial methyl group [1]. This fundamental difference is quantified by a 7 kJ/mol lower steric energy for the trans-isomer [1]. The cis-isomer's conformations each incur 1.8 kcal/mol of steric strain, while the trans-isomer's preferred diequatorial conformation has a strain energy of 0 kcal/mol [2].
| Evidence Dimension | Relative Steric Energy / Conformational Stability |
|---|---|
| Target Compound Data | 0 kcal/mol (diequatorial chair); 3.6 kcal/mol (diaxial chair) |
| Comparator Or Baseline | cis-1,4-Dimethylcyclohexane: 1.8 kcal/mol (both equivalent conformers have one axial methyl) |
| Quantified Difference | trans-isomer is 7 kJ/mol more stable than cis-isomer overall; preferred trans conformer has 0 kcal/mol strain vs. 1.8 kcal/mol for cis conformers. |
| Conditions | Conformational analysis of cyclohexane chair forms in solution/gas phase. |
Why This Matters
The conformational homogeneity and low steric energy of the trans-isomer are critical for applications requiring a defined molecular shape for molecular recognition, crystal packing, or as a rigid scaffold in synthesis.
- [1] Stereoelectronics.org. (n.d.). 1,4-Dimethylcyclohexane. View Source
- [2] Gable, K. (n.d.). Steric Strain in Cyclohexanes. Oregon State University. View Source
